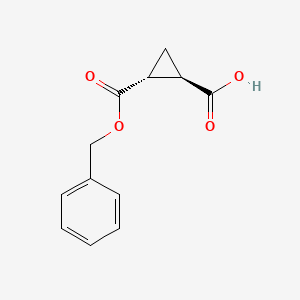

trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester” is also known as Rel-(1R,2R)-2-((benzyloxy)carbonyl)cyclopropane-1-carboxylic acid . It has a molecular weight of 220.22 . The compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 . This indicates the presence of a cyclopropane ring with carboxylic acid and benzyloxy carbonyl groups attached .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación

Conformational Analysis and Polymer Synthesis

The conformational preferences of cyclic dicarboxylic acids, including structures analogous to trans-1,2-cyclopropanedicarboxylic acid, have been extensively studied. Research by Overberger et al. (2007) focused on the optical rotatory properties and conformations of esters and polyesters derived from trans-1,2-cyclohexanedicarboxylic acid, which shares similarities with the cyclopropane derivative. This study contributed to the synthesis of stereoregular polymers, showcasing the potential of such compounds in polymer science Overberger et al., 2007.

Synthetic Methodologies

In synthetic chemistry, compounds like trans-1,2-cyclopropanedicarboxylic acid mono(phenylmethyl) ester serve as key intermediates. Taylor et al. (2008) demonstrated the application of a tandem oxidation procedure using MnO2 oxidation-stabilized phosphorane trapping, highlighting the versatility of cyclopropane derivatives in complex organic syntheses Taylor et al., 2008.

Enzymatic Desymmetrization

The enzymatic desymmetrization of cyclohexanedicarboxylic acid diesters, as researched by Boaz (1999), provides insights into the chiral resolution of similar cyclopropane derivatives. This approach enables the preparation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals Boaz, 1999.

Advanced Materials Development

Research by Vretik and Ritter (2006) into the cyclopropanation reaction of allylmethacrylate with ethyldiazoacetate, resulting in cyclopropane ring-bearing polymethacrylates, underscores the relevance of cyclopropane derivatives in the development of new materials with potential applications in various industries Vretik & Ritter, 2006.

Enantioselective Synthesis

The enantioselective synthesis of cyclopropane derivatives, as demonstrated by Belyk et al. (2010), is critical for producing compounds with specific stereochemical configurations. Such methodologies are essential in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly impact its efficacy and safety Belyk et al., 2010.

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVARIGOXRLDYSP-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)

![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)